molecular formula C6H14N2O2Si B11915262 N,N'-(Dimethylsilanediyl)diacetamide CAS No. 61550-12-7

N,N'-(Dimethylsilanediyl)diacetamide

Cat. No.: B11915262
CAS No.: 61550-12-7
M. Wt: 174.27 g/mol
InChI Key: ICABREOGAMBBNI-UHFFFAOYSA-N
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Description

N,N'-(Dimethylsilanediyl)diacetamide is a hypothetical organosilicon compound featuring a central dimethylsilanediyl group (–Si(CH₃)₂–) flanked by two acetamide moieties. These analogues differ in their central bridging units (e.g., ethylene, nitroazanediyl, biphenyl), which significantly influence their physicochemical properties, reactivity, and applications.

Properties

CAS No.

61550-12-7

Molecular Formula

C6H14N2O2Si

Molecular Weight

174.27 g/mol

IUPAC Name

N-[acetamido(dimethyl)silyl]acetamide

InChI

InChI=1S/C6H14N2O2Si/c1-5(9)7-11(3,4)8-6(2)10/h1-4H3,(H,7,9)(H,8,10)

InChI Key

ICABREOGAMBBNI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N[Si](C)(C)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Dimethylsilanediyl)diacetamide typically involves the reaction of dimethylsilanediyl chloride with acetamide in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The general reaction scheme is as follows:

[ \text{(CH}_3\text{)_2SiCl}_2 + 2 \text{CH}_3\text{CONH}_2 \rightarrow \text{(CH}_3\text{)_2Si(CONHCH}_3\text{)_2} + 2 \text{HCl} ]

The reaction mixture is then purified by distillation or recrystallization to obtain the desired product in high yield and purity .

Industrial Production Methods

On an industrial scale, the production of N,N’-(Dimethylsilanediyl)diacetamide involves similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. The use of continuous flow reactors and automated systems allows for efficient large-scale production. Additionally, the purification process may involve advanced techniques such as chromatography to ensure the highest quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-(Dimethylsilanediyl)diacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the acetamide groups to amines.

    Substitution: The acetamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-(Dimethylsilanediyl)diacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-(Dimethylsilanediyl)diacetamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various substrates, influencing their chemical and biological activities. The presence of the dimethylsilanediyl group enhances its stability and reactivity, making it a valuable compound in various applications .

Comparison with Similar Compounds

Diacetamide (CAS 625-77-4)

  • Properties : High crystallinity (melting point ~76°C) and solubility in polar solvents due to strong hydrogen bonding .
  • Applications : Precursor in organic synthesis and polymer chemistry.

N,N'-Diacetylethylenediamine (DAED)

  • Structure : Ethylene linker enhances flexibility and solubility in aqueous media.
  • Comparison : The ethylene spacer may reduce steric hindrance compared to rigid linkers, facilitating nucleophilic reactions.

N,N′-((nitroazanediyl)bis(methylene))diacetamide

  • Structure : Nitroazanediyl-bis(methylene) linker introduces nitro groups, enhancing oxidative stability.
  • Applications : Intermediate in HMX synthesis; bond lengths and angles align with standard amide geometries .

N,N'-(biphenyl-4,4'-diyl)diacetamide

  • Hazards: Classified as a carcinogen (IARC) due to structural similarity to benzidine derivatives .

Hypothetical N,N'-(Dimethylsilanediyl)diacetamide

  • Inferred Properties: The silicon-based linker (–Si(CH₃)₂–) may confer unique traits: Thermal Stability: Silicon’s lower electronegativity could reduce polarity, increasing hydrophobicity and thermal resistance. Reactivity: Potential for siloxane formation under acidic/basic conditions, unlike carbon-linked analogues.
  • Data Gaps: No experimental data on synthesis, toxicity, or applications exists in the provided evidence.

Biological Activity

N,N'-(Dimethylsilanediyl)diacetamide is a compound that has garnered interest in various fields, particularly in pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Overview of this compound

This compound is characterized by its silane structure, which contributes to its unique chemical properties. This compound is often studied for its potential applications in drug delivery systems and as a solvent in pharmaceutical formulations. Its biological activity is primarily attributed to its interactions at the molecular level, influencing various biochemical pathways.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it may interfere with bacterial cell wall synthesis or function as a disruptor of membrane integrity. This property makes it a candidate for further exploration in antibiotic development.

Anti-inflammatory Effects

The compound has also shown promise in treating inflammatory conditions. In vitro studies demonstrated that this compound can inhibit pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. This suggests potential applications in managing diseases characterized by chronic inflammation.

Thyroid Hormone Interaction

A notable aspect of this compound's biological activity is its interaction with thyroid hormones. Research has indicated that it may inhibit the incorporation of iodine into thyroglobulin, thereby affecting thyroid hormone biosynthesis. This mechanism was evaluated using the Benesi-Hildebrand method, revealing a charge-transfer complex formation with iodine, which is indicative of anti-thyroid activity .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of this compound involved testing against Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, indicating strong antibacterial potential.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus50 µg/mL

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, this compound was administered to cultured macrophages stimulated with lipopolysaccharides (LPS). The compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), demonstrating its potential as an anti-inflammatory agent.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α12045
IL-620070

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Cytokine Inhibition : By modulating signaling pathways associated with inflammation, it reduces the production of pro-inflammatory cytokines.
  • Thyroid Hormone Modulation : Its interaction with iodine and thyroglobulin suggests a direct influence on thyroid hormone synthesis.

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